molecular formula C19H19ClN4OS B2865768 N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 482658-05-9

N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2865768
CAS No.: 482658-05-9
M. Wt: 386.9
InChI Key: QFDMBEXRBBKDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole derivative characterized by a sulfanylacetamide backbone linked to a 3-chloro-4-methylphenyl group and a 4-methyl-5-(3-methylphenyl)-substituted 1,2,4-triazole ring. This structural motif is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and insect olfactory receptor (Orco) modulation .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c1-12-5-4-6-14(9-12)18-22-23-19(24(18)3)26-11-17(25)21-15-8-7-13(2)16(20)10-15/h4-10H,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDMBEXRBBKDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (Phenyl/Triazole) Molecular Weight Key Biological Activity Reference
Target Compound 3-Chloro-4-methylphenyl; 4-methyl-5-(3-methylphenyl) 416.91 g/mol Orco modulation (potential)
N-(4-Fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Fluorobenzyl; 4-methyl-5-(3-methylphenyl) 422.47 g/mol Orco modulation (inferred)
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide (7h) 4-Chlorophenyl; p-tolylaminomethyl 415.89 g/mol Antimicrobial, anti-inflammatory
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-Ethylphenyl; 5-(3-pyridinyl) 382.47 g/mol Orco agonist (EC₅₀ = 3.6 µM)
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide) 4-Isopropylphenyl; 5-(4-pyridinyl) 408.50 g/mol Orco antagonist (IC₅₀ = 1.2 µM)
N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide tert-Butyl; 5-(pyrazin-2-yl) 306.39 g/mol Not reported (structural analog)

Key Observations:

  • Substituent Position and Bioactivity : The target compound’s 3-chloro-4-methylphenyl group may enhance hydrophobic interactions in receptor binding compared to the 4-fluorobenzyl group in ’s analog. Chlorine’s electron-withdrawing effect could stabilize charge-transfer interactions, while methyl groups improve lipophilicity .
  • This modification correlates with potent Orco modulation in VUAA-1 and OLC-12 .
  • Activity Trends : Derivatives with electron-withdrawing groups (e.g., chloro, fluorophenyl) show enhanced antimicrobial activity, as seen in compound 7h (MIC = 8 µg/mL against S. aureus) . However, the target compound’s mixed chloro-methyl substitution may balance hydrophobicity and electronic effects for broader applications.

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Comparison

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Bioavailability Score (SwissADME)
Target Compound 3.8 1 5 0.55
VUAA-1 3.5 1 6 0.55
OLC-12 4.1 1 6 0.55
7h 4.2 2 5 0.45

Key Observations:

  • Lipophilicity : The target compound’s LogP (3.8) suggests moderate membrane permeability, comparable to VUAA-1 (3.5) but lower than OLC-12 (4.1). Higher LogP in OLC-12 may enhance CNS penetration but increase metabolic instability .
  • The additional hydrogen bond donor in 7h (amide NH and triazole NH) may reduce membrane diffusion compared to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.